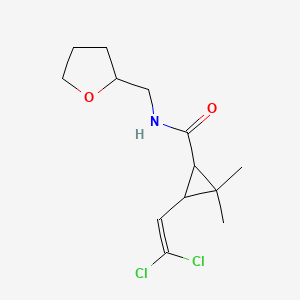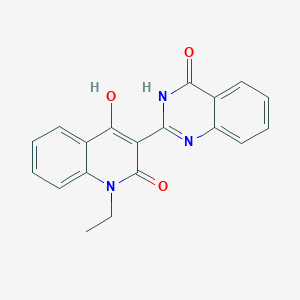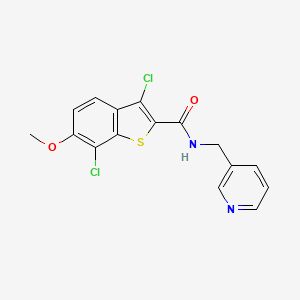![molecular formula C14H18F3NO B5967465 2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5967465.png)
2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various signaling pathways involved in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine has been shown to exert significant biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. Additionally, it has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
実験室実験の利点と制限
2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield and purity. It has also been found to possess significant pharmacological activities, making it a promising candidate for drug development. However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological activities. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.
将来の方向性
There are several future directions for the scientific research of 2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an analgesic agent for the treatment of chronic pain. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacological activities. Overall, 2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine has significant potential for scientific research and drug development, and further studies are needed to fully explore its potential applications.
合成法
The synthesis of 2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine involves the reaction of 2,6-dimethylmorpholine with 2-(trifluoromethyl)benzyl chloride in the presence of a base. The reaction is carried out under controlled conditions, and the product is obtained in good yield and purity.
科学的研究の応用
2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to exhibit potent antitumor activity against various cancer cell lines.
特性
IUPAC Name |
2,6-dimethyl-4-[[2-(trifluoromethyl)phenyl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-10-7-18(8-11(2)19-10)9-12-5-3-4-6-13(12)14(15,16)17/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDRWLJRLCARGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B5967397.png)
![N,N-diethyl-4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B5967405.png)

![7-(2,5-dichlorophenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5967429.png)

![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5967446.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(1H-imidazol-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5967452.png)
![N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5967457.png)

![1-[2-(4-morpholinyl)-3-pyridinyl]-N-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}methanamine](/img/structure/B5967469.png)
![3-[2-(4-fluorophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5967477.png)
![4-butyl-N'-[4-(diethylamino)-2-hydroxybenzylidene]benzenesulfonohydrazide](/img/structure/B5967478.png)
![[1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5967480.png)